"1-(4-Fluorophenyl)propan-1-amine hydrochloride chemical properties"
"1-(4-Fluorophenyl)propan-1-amine hydrochloride chemical properties"
An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)propan-1-amine Hydrochloride
Introduction: Situating a Key Phenylamine Moiety in Research
1-(4-Fluorophenyl)propan-1-amine hydrochloride is a substituted phenethylamine derivative. This class of compounds is of significant interest to researchers in medicinal chemistry, pharmacology, and drug development due to their diverse biological activities, which often stem from their interaction with monoamine neurotransmitter systems.[1] The incorporation of a fluorine atom into the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, potency, and pharmacokinetic profile.[2][3] Fluorine's high electronegativity and small atomic size can significantly alter properties like lipophilicity and binding affinity to target proteins without drastically increasing steric bulk.[3]
This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and putative pharmacology of 1-(4-Fluorophenyl)propan-1-amine hydrochloride, designed for researchers and professionals in the field.
Chemical Identity and Structure
The fundamental identity of a compound is rooted in its structure and nomenclature. 1-(4-Fluorophenyl)propan-1-amine exists as a chiral center at the C1 position, leading to two enantiomers, (R)- and (S)-, as well as the racemic mixture.
Caption: 2D structure of 1-(4-Fluorophenyl)propan-1-amine hydrochloride.
Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-fluorophenyl)propan-1-amine hydrochloride | N/A |
| Molecular Formula | C₉H₁₃ClFN | [4] |
| Molecular Weight | 189.66 g/mol | [4][5] |
| Physical Form | Solid | |
| CAS Numbers | 1092797-76-6 (Racemate) | |
| 1145786-74-8 ((S)-enantiomer) | [4] | |
| 1169576-95-7 ((R)-enantiomer) | N/A | |
| Storage Conditions | Room temperature, inert atmosphere | [4] |
| Boiling Point | 215.2°C at 760 mmHg (for 2-amine isomer) | [6] |
| Flash Point | 93.6°C (for 2-amine isomer) | [6] |
| Density | 1.042 g/cm³ (for 2-amine isomer) | [6] |
Synthesis and Purification
The synthesis of 1-(4-Fluorophenyl)propan-1-amine hydrochloride typically proceeds via a reductive amination pathway starting from the corresponding ketone, 4'-fluoropropiophenone. A robust and common method involves the formation of an oxime intermediate, which is subsequently reduced to the primary amine. This approach provides a high yield and a clear path to the desired product.
Synthetic Workflow Diagram
Caption: General synthetic workflow for 1-(4-Fluorophenyl)propan-1-amine HCl.
Experimental Protocol: A Validated Approach
The following protocol is adapted from a well-established synthesis for the analogous chloro-derivative, providing a reliable methodology.[7]
Step 1: Oxime Formation
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Reaction Setup: To a solution of 4'-fluoropropiophenone (1.0 eq) in ethanol (approx. 35 mL per gram of ketone), add hydroxylamine hydrochloride (1.4 eq) and triethylamine (1.8 eq) at room temperature.
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Execution: Stir the reaction mixture at room temperature for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up: Evaporate the solvent under reduced pressure. To the resulting residue, add deionized water and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).
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Purification: Wash the combined organic extracts successively with water and saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo to yield the crude 4'-fluoropropiophenone oxime. This intermediate is often of sufficient purity for the next step.
Step 2: Reduction to the Amine
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Reaction Setup: Dissolve the crude oxime from Step 1 in an anhydrous solvent like tetrahydrofuran (THF).
-
Execution: Add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (approx. 3.0 eq), to the oxime solution. Heat the mixture to reflux (around 65-80°C) and stir for 16 hours.
-
Work-up: After cooling the reaction to room temperature, cautiously quench the reaction by the slow addition of 1 M hydrochloric acid. Extract the aqueous layer with ethyl acetate.
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Purification: The amine free base can be purified via column chromatography or used directly in the final salt formation step.
Step 3: Hydrochloride Salt Formation
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Procedure: Dissolve the purified 1-(4-fluorophenyl)propan-1-amine free base in a minimal amount of a solvent like diethyl ether or isopropanol.
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Precipitation: Slowly add a solution of hydrochloric acid in ether (or gaseous HCl) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Isolation: Collect the solid product by vacuum filtration, wash with cold ether, and dry under vacuum to yield the final 1-(4-Fluorophenyl)propan-1-amine hydrochloride.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic techniques is employed for full characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals:
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A triplet in the upfield region (~0.9-1.2 ppm) corresponding to the methyl (-CH₃) protons.
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A multiplet (~1.6-2.0 ppm) for the methylene (-CH₂-) protons, coupled to both the methyl and methine protons.
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A triplet (~4.5 ppm) for the methine proton (-CH-), coupled to the adjacent methylene group.
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A complex pattern in the aromatic region (~7.0-7.5 ppm), typically appearing as two sets of signals (doublet of doublets or multiplets) due to the coupling of protons with each other and with the fluorine atom.
-
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the aliphatic carbons (methyl, methylene, methine) and four distinct signals for the aromatic carbons due to the fluorine substituent breaking the symmetry of the ring.
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¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum provides functional group information. Key expected absorption bands include:
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N-H Stretching: A broad band in the 2800-3200 cm⁻¹ region, characteristic of an amine salt. Primary amine salts often show complex features in this region. The free primary amine would show two distinct peaks ("twin peaks") around 3300-3500 cm⁻¹.[8]
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C-H Stretching: Peaks just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.
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C=C Stretching: Aromatic ring stretches typically appear in the 1450-1600 cm⁻¹ region.
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C-F Stretching: A strong, characteristic absorption band is expected in the 1100-1250 cm⁻¹ region.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): This technique would show the molecular ion for the free base (M+H)⁺ at m/z 154.1, corresponding to the protonated form of C₉H₁₂FN.
-
Electron Ionization (EI-MS): The mass spectrum would show the molecular ion peak at m/z 153.1. Key fragmentation patterns would include the loss of an ethyl group (m/z 124) and benzylic cleavage, resulting in a prominent fragment corresponding to the fluorophenylmethyl cation.
Putative Pharmacology and Mechanism of Action
While specific pharmacological data for 1-(4-fluorophenyl)propan-1-amine hydrochloride is limited, its structural similarity to other fluorinated phenethylamines allows for a highly probable mechanism of action to be proposed. Phenethylamines are well-documented as modulators of the central nervous system, primarily by interacting with monoamine transporters.[1] These compounds often act as releasing agents and/or reuptake inhibitors for neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1]
This action leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and resulting in stimulant or other psychoactive effects. The fluorine atom at the para-position can influence the selectivity and potency of the compound for the different transporters (SERT, DAT, NET).[2]
Proposed Mechanism of Action at the Synapse
Caption: Proposed mechanism: blockage of monoamine reuptake transporters.
Safety and Handling
Based on safety data for structurally related compounds, 1-(4-fluorophenyl)propan-1-amine hydrochloride should be handled with care.[9] The following hazards are likely associated with this chemical class:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, cool place.
Conclusion
1-(4-Fluorophenyl)propan-1-amine hydrochloride is a compound with significant potential for research in neuropharmacology and medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed using a suite of modern analytical methods. While its specific biological profile requires further investigation, its structural analogy to known monoamine reuptake inhibitors provides a strong foundation for future studies. Proper safety protocols are essential when handling this and related compounds.
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PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. [Link]
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